molecular formula C18H18N4OS2 B444531 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B444531
M. Wt: 370.5g/mol
InChI Key: FJBAFMNOWOFFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both pyrimidine and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The scalability of the synthesis process is crucial, and methods such as continuous flow chemistry can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

What sets 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide apart is its combination of pyrimidine and thiazole rings, which provides a unique scaffold for biological activity. This dual-ring structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C18H18N4OS2

Molecular Weight

370.5g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N4OS2/c1-11-9-12(2)20-17(19-11)24-10-15(23)21-18-22-16(13(3)25-18)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,21,22,23)

InChI Key

FJBAFMNOWOFFRO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C

Origin of Product

United States

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